2-(Chloroacetyl)isoindoline
Overview
Description
2-(Chloroacetyl)isoindoline is an organic compound that belongs to the class of isoindolines. This compound is characterized by the presence of a chloro group attached to the ethanone moiety and an isoindoline ring. Isoindolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through electrophilic aromatic substitution . This involves the attack of an electrophile at carbon to form a cationic intermediate .
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Compounds with similar structures have been reported to exhibit a variety of effects, depending on their specific targets and modes of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloroacetyl)isoindoline typically involves the reaction of isoindoline derivatives with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(Chloroacetyl)isoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other functional groups.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of isoindoline-2-carboxylic acid.
Reduction: Formation of 2-hydroxy-1-(1,3-dihydro-2H-isoindol-2-yl)ethanone.
Substitution: Formation of 2-azido-1-(1,3-dihydro-2H-isoindol-2-yl)ethanone.
Scientific Research Applications
2-(Chloroacetyl)isoindoline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and as an intermediate in the manufacture of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide: Acts as a positive allosteric modulator of metabotropic glutamate receptors.
Lenalidomide: Known for its immunomodulatory and anti-inflammatory properties.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Used in chemoproteomic studies.
Uniqueness
2-(Chloroacetyl)isoindoline is unique due to its specific structural features and the presence of both chloro and isoindoline moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-chloro-1-(1,3-dihydroisoindol-2-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-5-10(13)12-6-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCFUIGORPBLAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41910-53-6 | |
Record name | 2-chloro-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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